Isophorone Diamine-13C,15N2

Bioanalysis LC-MS/MS quantification Stable isotope internal standards

Isophorone Diamine-13C,15N2 (CAS 2726423-35-2) is a doubly stable isotope-labeled analog of isophorone diamine (IPDA), in which specific carbon and nitrogen atoms are substituted with 13C and 15N isotopes. The compound maintains a molecular formula of C9¹³CH₂₀¹⁵N₂ with a molecular weight of 171.26 g/mol and is supplied at ≥98% purity.

Molecular Formula C10H22N2
Molecular Weight 173.27 g/mol
Cat. No. B12426437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophorone Diamine-13C,15N2
Molecular FormulaC10H22N2
Molecular Weight173.27 g/mol
Structural Identifiers
SMILESCC1(CC(CC(C1)(C)CN)N)C
InChIInChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/i7+1,11+1,12+1
InChIKeyRNLHGQLZWXBQNY-AFIIVICWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isophorone Diamine-13C,15N2 Technical Overview for Quantitative Bioanalysis and Exposure Monitoring


Isophorone Diamine-13C,15N2 (CAS 2726423-35-2) is a doubly stable isotope-labeled analog of isophorone diamine (IPDA), in which specific carbon and nitrogen atoms are substituted with 13C and 15N isotopes. The compound maintains a molecular formula of C9¹³CH₂₀¹⁵N₂ with a molecular weight of 171.26 g/mol and is supplied at ≥98% purity . IPDA is a cycloaliphatic diamine widely used as an epoxy resin hardener and curing agent in polyurethane systems, and it serves as a urinary biomarker for occupational exposure to isophorone diisocyanate (IPDI) . The 13C and 15N labeling strategy preserves the exact chemical and physical properties of the native analyte while providing a distinct mass signature detectable by LC-MS/MS, enabling its application as an analyte-specific stable isotope-labeled internal standard (SIL-IS) for precise quantification of unlabeled IPDA in complex biological matrices .

Analytical Substitution Risks: Why Unlabeled IPDA and Deuterated Analogs Cannot Replace Isophorone Diamine-13C,15N2


In quantitative LC-MS/MS analysis of biological matrices, unlabeled IPDA cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the target analyte, rendering response normalization impossible [1]. Deuterium-labeled IPDA analogs (e.g., IPDA-d₅) are available as alternative SIL-IS candidates; however, deuterium labeling introduces physicochemical differences due to the greater relative mass difference between ²H and ¹H versus ¹³C and ¹²C or ¹⁵N and ¹⁴N. This frequently results in chromatographic retention time shifts between the deuterated IS and the native analyte, which diminishes the IS's capacity to co-elute with the target and compensate for matrix effects such as ion suppression or enhancement [2]. The ¹³C and ¹⁵N labeling approach employed in Isophorone Diamine-13C,15N2 eliminates hydrogen-deuterium exchange liability and achieves near-perfect co-elution with unlabeled IPDA, enabling superior matrix effect correction that is critical for achieving regulatory-acceptable accuracy and precision in occupational biomonitoring and pharmacokinetic studies [3].

Quantitative Differentiation Evidence: Isophorone Diamine-13C,15N2 vs. Unlabeled, Deuterated, and Structural Analogs


Analytical Accuracy: 13C/15N Labeled IS Eliminates Deuterium-Induced Quantitative Bias in LC-MS/MS

A systematic head-to-head comparison of deuterated (²H) versus non-deuterated (¹³C and ¹⁵N) SIL-ISs for urinary biomarker quantification demonstrated that deuterated ISs introduce significant quantitative bias due to differential matrix effect compensation. The study quantified urinary 2-methylhippuric acid (2MHA) using both 2MHA-[²H₇] and 2MHA-[¹³C₆] internal standards in an LC–ESI–MS/MS assay [1]. Concentrations generated with the deuterated IS were on average 59.2% lower than those generated with the ¹³C-labeled IS. Spike accuracy testing revealed that 2MHA-[²H₇] produced a negatively biased urinary result of –38.4%, whereas no significant bias was observed for 2MHA-[¹³C₆] [1]. Post-column infusion experiments confirmed that ion suppression experienced by the native analyte and ¹³C-labeled IS was not equally experienced by the deuterated IS, explaining the biased quantification [1].

Bioanalysis LC-MS/MS quantification Stable isotope internal standards

Chromatographic Co-Elution Superiority: 13C/15N vs. Deuterium Retention Time Shift

In UPLC–MS/MS bioanalysis, the greater relative mass difference between hydrogen isotopes (²H vs. ¹H) compared to carbon or nitrogen isotopes (¹³C vs. ¹²C; ¹⁵N vs. ¹⁴N) results in measurable physicochemical differences that cause deuterated internal standards to elute at different retention times from their native analytes. A controlled study comparing ¹³C-labeled and ²H-labeled internal standards for amphetamine and methamphetamine quantification demonstrated that the ¹³C-labeled ISs co-eluted with their analytes under all tested chromatographic conditions, while the ²H-labeled ISs and their analytes were consistently slightly separated [1]. The study further established that this retention time disparity reduces the deuterated IS's capacity to compensate for ion suppression effects, whereas the co-eluting ¹³C-labeled ISs exhibited improved matrix effect correction [1].

UPLC-MS/MS Chromatography Isotope effects

Isotopic Stability: 13C/15N Labels Resist Hydrogen-Deuterium Exchange Degradation

Deuterium-labeled compounds are susceptible to hydrogen-deuterium exchange under certain sample preparation and storage conditions, particularly when deuterium atoms are positioned on exchangeable functional groups (e.g., amines, carboxylic acids) or adjacent to electron-withdrawing moieties. This exchange can alter the isotopic composition of the internal standard, introducing variability in quantification . In contrast, ¹³C and ¹⁵N isotopes are incorporated into the molecular backbone via covalent carbon-carbon and carbon-nitrogen bonds that are not susceptible to exchange under standard analytical conditions [1]. The ¹³C and ¹⁵N labeling positions in Isophorone Diamine-13C,15N2 are specifically integrated at the aminomethyl carbon and amine nitrogens, providing isotopic stability that is independent of pH, temperature, and solvent conditions within standard analytical workflows .

Isotope exchange Sample preparation stability Method robustness

Isomer Differentiation: Quantifiable Discrimination of cis/trans IPDA Ratios for Industrial QC

Commercial isophorone diamine is manufactured as a mixture of four stereoisomers with a typical cis/trans ratio of approximately 75:25 (ca. 3:1) [1]. The cis and trans isomers exhibit distinct reactivity profiles in polymer curing applications: the trans isomer demonstrates different reaction kinetics compared to the cis variant, making stereoisomeric composition a critical quality parameter for industrial epoxy and polyurethane formulations . Isophorone Diamine-13C,15N2, as a structurally identical but mass-shifted analog, enables precise quantification of cis/trans isomer ratios via LC-MS/MS without interference from the native industrial product. The distinct mass signature (+3 Da for ¹³C and +2 Da for ¹⁵N₂ combined) allows the labeled compound to serve as an internal standard for isomer-specific method development and batch-to-batch consistency verification .

Stereochemistry Industrial QC Polymer curing kinetics

Method Sensitivity: LOQ of 5 nmol/L Achieved for IPDA Urinary Biomonitoring

In a validated occupational biomonitoring study assessing worker exposure to thermal degradation products of polyurethanes, urinary isophoronediamine (IPDA) was quantified as a biomarker of IPDI exposure. Using tetradeuterated HDA as internal standard and GC-MS analysis in negative chemical ionization mode, the method achieved a limit of quantification (LOQ) of 5 nmol/L for aliphatic diamines including IPDA, hexamethylenediamine (HDA), and 4,4′-diaminodicyclohexyl methane [1]. While this study employed a deuterated IS, the methodological framework establishes the analytical sensitivity achievable for IPDA in urine matrices. Substitution with analyte-matched Isophorone Diamine-13C,15N2 as the SIL-IS is expected to further improve accuracy by eliminating deuterium-induced matrix effect discrepancies, while maintaining or exceeding the demonstrated 5 nmol/L LOQ benchmark [2].

Occupational exposure Biomonitoring GC-MS quantification

LC-MS/MS Method Validation: 86-105% Recovery and MDL 0.053 ng/mL for IPDA

A validated LC-MS/MS method for simultaneous determination of HDA, MDA, and IPDA in human urine achieved method detection limits (MDL) of 0.074 ng/mL, 0.059 ng/mL, and 0.053 ng/mL for HDA, MDA, and IPDA, respectively, with method quantitation limits (MQL) of 0.243 ng/mL, 0.194 ng/mL, and 0.177 ng/mL [1]. The method demonstrated recovery ranging from 86.38% to 105.3% with repeatability expressed as RSDr < 6% [1]. Notably, this study was conducted without an analyte-specific SIL-IS; implementation of Isophorone Diamine-13C,15N2 as an IPDA-matched internal standard would be expected to further tighten recovery ranges closer to 100% and reduce variability by providing exact co-elution and matrix effect compensation specific to IPDA [2].

Method validation LC-MS/MS Urine analysis

Validated Application Scenarios for Isophorone Diamine-13C,15N2 in Bioanalysis and Industrial Quality Control


Occupational Biomonitoring of IPDI Exposure via Urinary IPDA Quantification

Workers in polyurethane manufacturing, automotive refinishing, and thermal processing of PUR materials face inhalation and dermal exposure to isophorone diisocyanate (IPDI), a potent respiratory sensitizer and occupational asthmagen . IPDI is hydrolyzed in vivo to IPDA, which is excreted in urine and serves as a quantifiable exposure biomarker . Isophorone Diamine-13C,15N2 enables accurate LC-MS/MS quantification of urinary IPDA by serving as a co-eluting, analyte-matched SIL-IS that corrects for sample-to-sample matrix variability. As established in Section 3, ¹³C/¹⁵N-labeled ISs eliminate the –38.4% quantitative bias observed with deuterated ISs and provide superior matrix effect compensation. The method validation data demonstrating 0.053 ng/mL MDL and 86-105% recovery for IPDA (Section 3, Evidence Item 6) establishes the analytical framework into which this SIL-IS can be deployed to meet or exceed regulatory biomonitoring requirements.

Industrial QC: Stereoisomeric Purity Analysis of IPDA Batches for Polymer Formulation

Commercial IPDA is supplied as a mixture of cis and trans stereoisomers at a typical 75:25 ratio [1]. The cis and trans isomers exhibit differential reaction kinetics with isocyanates and epoxides, meaning batch-to-batch variation in stereoisomeric composition can alter curing rates, gel times, and final polymer mechanical properties . Isophorone Diamine-13C,15N2 provides a mass-shifted but structurally identical reference standard that enables LC-MS/MS method development for quantifying cis/trans ratios in incoming raw material batches. As established in Section 3 (Evidence Item 4), this approach allows quality control laboratories to monitor isomer composition with high precision, ensuring formulation consistency and reducing production variability in high-performance coatings, adhesives, and composite materials.

Pharmacokinetic and Metabolic Tracing Studies of IPDA-Containing Compounds

IPDA is a key monomeric building block in the synthesis of polyurethane prepolymers and epoxy curing agents that may be evaluated for biomedical device coatings or drug delivery systems. The ¹³C and ¹⁵N labels in Isophorone Diamine-13C,15N2 enable in vitro and in vivo metabolic tracing studies via LC-MS/MS, distinguishing exogenously administered labeled material from endogenous or background IPDA. As documented in Section 3 (Evidence Item 3), the non-exchangeable ¹³C and ¹⁵N labels ensure isotopic integrity throughout sample processing, unlike deuterium labels which may undergo H/D exchange on amine positions. The compound's application as a tracer for quantitation during drug development is established , and the validated LC-MS/MS method parameters for IPDA in biological matrices (Section 3, Evidence Items 5-6) provide a methodological foundation for quantifying labeled IPDA and its metabolites in pharmacokinetic studies.

Method Development and Cross-Validation of IPDA Bioanalytical Assays

Bioanalytical laboratories developing or transferring LC-MS/MS methods for IPDA quantification require certified reference standards to validate method accuracy, precision, and robustness. Isophorone Diamine-13C,15N2 serves as the gold-standard SIL-IS for IPDA assay development, enabling assessment of matrix effects, extraction recovery, and instrument variability with the highest achievable accuracy. As demonstrated in Section 3 (Evidence Item 2), ¹³C/¹⁵N-labeled ISs achieve complete co-elution with their analytes under varied UPLC conditions, a property that deuterated ISs cannot reliably provide. This co-elution is critical for evaluating true method performance across different biological matrices (urine, plasma, tissue homogenates) and for cross-validating assays between laboratories or instrument platforms, supporting regulatory submissions that require SIL-IS standardization for biomarker quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isophorone Diamine-13C,15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.